3-chloro-4-methoxy-N-(2-methoxyphenyl)benzamide
Overview
Description
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 It is a benzamide derivative, characterized by the presence of a chloro group at the 3-position, a methoxy group at the 4-position, and an N-(2-methoxyphenyl) substituent on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzoic acid and 2-methoxyaniline.
Amide Formation: The carboxylic acid group of 3-chloro-4-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-methoxyaniline to form the desired benzamide.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to control temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of new benzamide derivatives with different substituents.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of 3-chloro-4-methoxybenzoic acid and 2-methoxyaniline.
Scientific Research Applications
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Effects: The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects on cellular processes.
Comparison with Similar Compounds
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzamide can be compared with other benzamide derivatives:
Similar Compounds: Examples include 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide and 3-chloro-4-methoxy-N-(2-trifluoromethylphenyl)benzamide.
Uniqueness: The presence of the 2-methoxyphenyl group imparts unique chemical and biological properties to the compound, distinguishing it from other benzamides.
Comparison: Compared to similar compounds, this compound may exhibit different reactivity, solubility, and biological activity due to its specific substituents.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-methoxyphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-8-7-10(9-11(13)16)15(18)17-12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYOACRTPXUYBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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